molecular formula C14H23N3 B11877286 4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine CAS No. 87498-58-6

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine

Cat. No.: B11877286
CAS No.: 87498-58-6
M. Wt: 233.35 g/mol
InChI Key: NIGQXJIPIUMGDP-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,4-diazepane with 1-phenylethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-phenylethyl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
  • 4-methyl-N-(2-(1-piperazinyl)ethyl)benzenesulfonamide

Uniqueness

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine is unique due to its specific diazepane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

87498-58-6

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine

InChI

InChI=1S/C14H23N3/c1-13(14-7-4-3-5-8-14)15-17-10-6-9-16(2)11-12-17/h3-5,7-8,13,15H,6,9-12H2,1-2H3

InChI Key

NIGQXJIPIUMGDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NN2CCCN(CC2)C

Origin of Product

United States

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